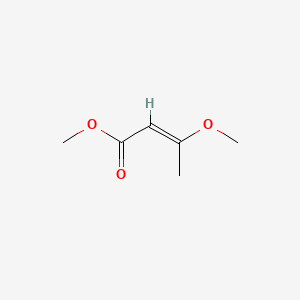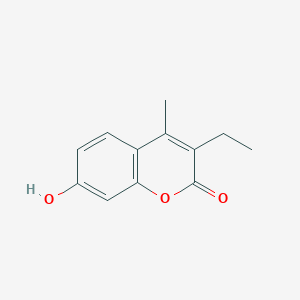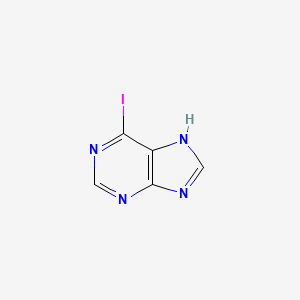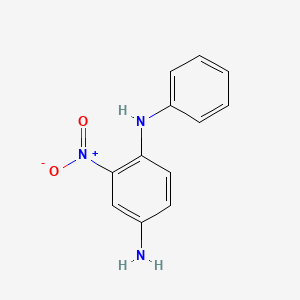
4-Chloro-5-nitrobenzene-1,2-diamine
描述
4-Chloro-5-nitrobenzene-1,2-diamine is a compound that has not been directly studied in the provided papers. However, related compounds have been investigated, which can offer insights into the chemical behavior and properties that this compound might exhibit. For instance, the study of 4-nitrobenzene-1,2-diamine and its hydrohalide salts provides information on the hydrogen-bonded structures and the impact of protonation on the stability of such compounds . Additionally, the synthesis of related heterocyclic compounds from 4-chloro-2-fluoro-5-nitrobenzoic acid suggests potential pathways for the synthesis of this compound derivatives .
Synthesis Analysis
The synthesis of related compounds, such as 1,2-dichloro-4-nitrobenzene, involves chlorination reactions using chlorinating reagents like KClO3 and H2SO4 . This suggests that similar methods could potentially be applied to synthesize this compound, although the specific conditions and reagents would need to be optimized for the introduction of the amine groups.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques and X-ray crystallography . These studies reveal the importance of hydrogen bonding in determining the solid-state structure and the effects of substituents on the geometry of the benzene ring. For example, the presence of a nitro group can lead to planar or pyramidal geometries of the amine groups .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from studies on similar compounds. For instance, the presence of both amine and nitro groups can lead to a variety of chemical transformations, such as the formation of heterocyclic scaffolds when reacted with other reagents . The chloro and nitro substituents also suggest potential for further substitution reactions or reductions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds exhibit characteristics such as orientational disorder in the solid state and significant thermal motion . The presence of chlorine and nitro groups is likely to influence the compound's melting point, solubility, and density. Additionally, spectroscopic data from similar compounds can provide information on the electronic structure, such as HOMO-LUMO gaps and molecular electrostatic potential, which are indicative of chemical reactivity and stability .
作用机制
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 4-Chloro-5-nitrobenzene-1,2-diamine is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence a variety of biochemical pathways due to their interaction with different enzymes and receptors .
Pharmacokinetics
It’s known that the compound has a high gi absorption . Its lipophilicity, as indicated by Log Po/w, ranges from -1.06 to 1.43 , suggesting that it may have variable distribution in the body.
Result of Action
Given its potential interaction with various enzymes and receptors, it’s likely that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stored in a refrigerator, indicating that it may be sensitive to temperature . Additionally, its solubility varies depending on the calculation method, suggesting that it may behave differently in various biological environments .
安全和危害
生化分析
Biochemical Properties
4-Chloro-5-nitrobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. These interactions often involve the nitro group of the compound, which can undergo reduction to form reactive intermediates. Additionally, this compound can interact with proteins through its diamine groups, potentially leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have distinct biological activities. Long-term exposure to the compound in vitro and in vivo has been associated with cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing stress response pathways. At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, tissue damage, and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its reduction and conjugation. Enzymes such as nitroreductases and glutathione S-transferases play crucial roles in the metabolism of this compound. These enzymes facilitate the conversion of this compound into more water-soluble forms, aiding in its excretion. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular energy metabolism .
属性
IUPAC Name |
4-chloro-5-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLMWFVXRZASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420652 | |
| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67073-39-6 | |
| Record name | 4-chloro-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-nitro-o-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)




![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)





